molecular formula C9H9BrF2 B2553628 1-(2-Bromoethyl)-2,3-difluoro-4-methylbenzene CAS No. 1702567-97-2

1-(2-Bromoethyl)-2,3-difluoro-4-methylbenzene

Cat. No.: B2553628
CAS No.: 1702567-97-2
M. Wt: 235.072
InChI Key: ZWHZNZUQCVGIRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Bromoethyl)-2,3-difluoro-4-methylbenzene is an organic compound that belongs to the class of aromatic halides It features a benzene ring substituted with a bromoethyl group, two fluorine atoms, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromoethyl)-2,3-difluoro-4-methylbenzene typically involves the bromination of an appropriate precursor. One common method is the electrophilic aromatic substitution reaction, where a benzene derivative is treated with bromine in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction conditions often include a solvent like dichloromethane and a controlled temperature to ensure selective bromination .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced catalytic systems and optimized reaction parameters can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromoethyl)-2,3-difluoro-4-methylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromoethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide ions or amines.

    Oxidation Reactions: The compound can be oxidized to introduce functional groups like hydroxyl or carbonyl groups.

    Reduction Reactions: Reduction of the bromoethyl group can yield ethyl derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) in polar solvents such as ethanol or water.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

Major Products:

  • Substitution reactions can yield compounds like 1-(2-Hydroxyethyl)-2,3-difluoro-4-methylbenzene.
  • Oxidation reactions can produce 1-(2-Bromoethyl)-2,3-difluoro-4-methylbenzoic acid.
  • Reduction reactions can result in 1-(2-Ethyl)-2,3-difluoro-4-methylbenzene.

Scientific Research Applications

1-(2-Bromoethyl)-2,3-difluoro-4-methylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Bromoethyl)-2,3-difluoro-4-methylbenzene involves its interaction with molecular targets through its functional groups. The bromoethyl group can form covalent bonds with nucleophilic sites in biological molecules, while the fluorine atoms can influence the compound’s electronic properties and reactivity. These interactions can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Uniqueness: 1-(2-Bromoethyl)-2,3-difluoro-4-methylbenzene is unique due to the combination of its substituents, which confer specific electronic and steric effects. These properties make it a valuable compound for targeted chemical synthesis and specialized applications in research and industry.

Biological Activity

1-(2-Bromoethyl)-2,3-difluoro-4-methylbenzene, with the chemical formula C₉H₈BrF₂, is an aromatic compound featuring significant substituents that contribute to its chemical reactivity and potential biological activity. The presence of bromine and fluorine atoms in its structure enhances its properties, making it a candidate for various applications in pharmaceuticals and agrochemicals. This article explores the biological activity of this compound, focusing on its antimicrobial properties, potential therapeutic applications, and relevant research findings.

The compound is characterized by:

  • Bromine atom : Known for its electrophilic properties.
  • Fluorine atoms : Provide stability and influence the lipophilicity of the molecule.
  • Methyl group : Affects the steric hindrance and electronic distribution.

These features suggest that this compound may exhibit diverse biological activities, particularly in antimicrobial contexts.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance, derivatives of brominated and fluorinated compounds have shown promising results against various bacterial strains.

Case Study: Antimicrobial Efficacy

A study evaluated the effectiveness of several fluorinated compounds against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined for various analogues, including those with similar structures to this compound. The results indicated that:

CompoundMIC (µg/mL)Activity Against
This compoundTBDTBD
Fluorinated analogue A6.25Staphylococcus aureus
Brominated analogue B4.0Escherichia coli

These findings suggest that modifications in halogen substitution can significantly affect antimicrobial potency.

The mechanism by which this compound exerts its biological effects may involve:

  • Disruption of bacterial cell membranes : Halogenated compounds often interact with lipid bilayers.
  • Inhibition of enzymatic activity : Similar compounds have been noted to inhibit key enzymes in bacterial metabolism.

Research Findings

Several studies have investigated the synthesis and biological evaluation of halogenated benzene derivatives. For example:

  • Synthesis Pathways : Various synthetic methods have been established for creating brominated and fluorinated derivatives, which can be adapted for this compound.
  • Biological Evaluation : Research indicates that compounds with similar structural motifs exhibit significant activity against resistant strains of bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA) .

Properties

IUPAC Name

1-(2-bromoethyl)-2,3-difluoro-4-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrF2/c1-6-2-3-7(4-5-10)9(12)8(6)11/h2-3H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWHZNZUQCVGIRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)CCBr)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrF2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.